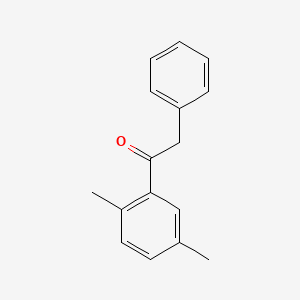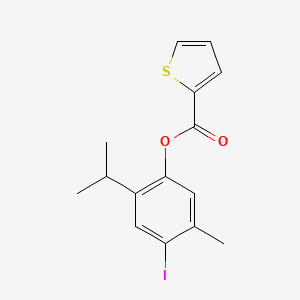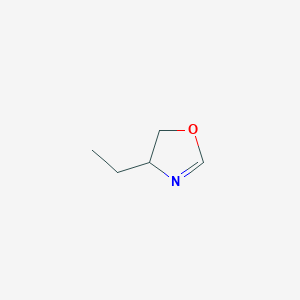
4-Ethyl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, ensuring stereospecificity with inversion of stereochemistry .
Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, can be achieved using flow chemistry techniques. This method involves the use of a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles .
化学反応の分析
Types of Reactions: 4-Ethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to oxazoles is a notable reaction, typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Common Reagents and Conditions:
Oxidation: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and oxalyl chloride are used for the substitution reactions.
Major Products: The major products formed from these reactions include various oxazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
科学的研究の応用
4-Ethyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Incorporated into the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of polymers and as a protecting group for carboxylic acids.
作用機序
The mechanism of action of 4-Ethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is exploited in various biochemical and pharmacological applications.
類似化合物との比較
2-Oxazoline: Commonly used in polymer chemistry and as a ligand in catalysis.
3-Oxazoline: Less common but synthesized photochemically and by the ring opening of azirines.
Isoxazoline: Known for its applications in medicinal chemistry and as a precursor to other heterocyclic compounds.
Uniqueness: 4-Ethyl-4,5-dihydro-1,3-oxazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo stereospecific reactions and its diverse applications in various fields make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
42770-25-2 |
|---|---|
分子式 |
C5H9NO |
分子量 |
99.13 g/mol |
IUPAC名 |
4-ethyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C5H9NO/c1-2-5-3-7-4-6-5/h4-5H,2-3H2,1H3 |
InChIキー |
RWMKXFCUXJWKBU-UHFFFAOYSA-N |
正規SMILES |
CCC1COC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


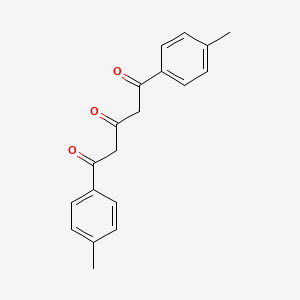
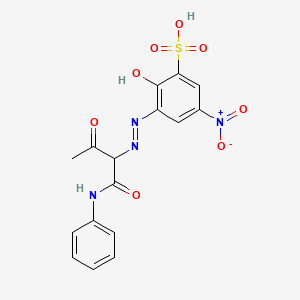
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)


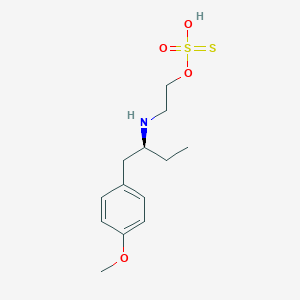
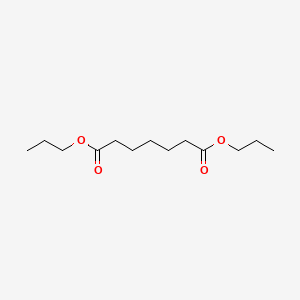
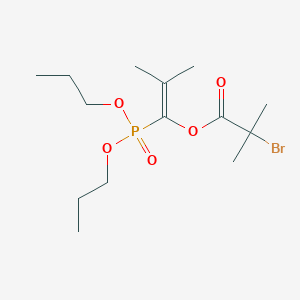
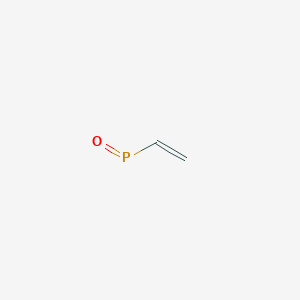
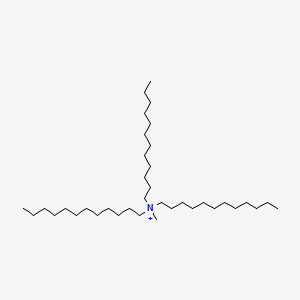
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
